molecular formula C7H12F3NO3S B11862315 Piperidin-2-ylmethyl trifluoromethanesulfonate

Piperidin-2-ylmethyl trifluoromethanesulfonate

Cat. No.: B11862315
M. Wt: 247.24 g/mol
InChI Key: IABYBKDJMUTFNV-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidin-2-ylmethyl trifluoromethanesulfonate, often involves multi-component reactions. One efficient method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its good yields, easy work-ups, and short reaction times .

Industrial Production Methods: Industrial production methods for piperidine derivatives typically involve continuous flow reactions and the use of catalysts such as rhodium complexes. These methods are scalable and provide high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .

Scientific Research Applications

Piperidin-2-ylmethyl trifluoromethanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12F3NO3S

Molecular Weight

247.24 g/mol

IUPAC Name

piperidin-2-ylmethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-3-1-2-4-11-6/h6,11H,1-5H2

InChI Key

IABYBKDJMUTFNV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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